molecular formula C10H13NO4S2 B1285612 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid CAS No. 923697-76-1

3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid

Cat. No.: B1285612
CAS No.: 923697-76-1
M. Wt: 275.3 g/mol
InChI Key: DFFWCLBVGZYGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring directly linked to a carboxylic acid group at the 2-position and a piperidine sulfonyl group at the 3-position. This compound is known for its versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid typically involves the sulfonylation of thiophene-2-carboxylic acid with piperidine sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonylation process .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine sulfonyl group enhances the compound’s binding affinity to these targets, while the thiophene ring provides structural stability. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid is unique due to the combination of the thiophene ring, piperidine sulfonyl group, and carboxylic acid group. This combination provides a balance of reactivity, stability, and binding affinity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-piperidin-1-ylsulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c12-10(13)9-8(4-7-16-9)17(14,15)11-5-2-1-3-6-11/h4,7H,1-3,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFWCLBVGZYGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585385
Record name 3-(Piperidine-1-sulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923697-76-1
Record name 3-(Piperidine-1-sulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.